molecular formula C14H12F3N3O3 B7786032 methyl 2-[[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate

methyl 2-[[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate

Cat. No.: B7786032
M. Wt: 327.26 g/mol
InChI Key: RZRSSJGQIQFQOO-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “methyl 2-[[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate” is a chemical entity that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable in different applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “methyl 2-[[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by chemical manufacturers. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of “this compound” would involve scaling up the laboratory synthesis methods to larger reactors and using automated systems to control the reaction parameters. This ensures consistent quality and efficiency in production. The industrial process may also include purification steps such as crystallization, distillation, or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound “methyl 2-[[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in halogenated compounds or other derivatives.

Scientific Research Applications

The compound “methyl 2-[[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases or conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which “methyl 2-[[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate” exerts its effects involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “methyl 2-[[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate” include those with similar chemical structures or functional groups. Examples of similar compounds may include other organic molecules with comparable reactivity or biological activity.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and properties, which may offer advantages over similar compounds in terms of reactivity, stability, or biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-23-11(21)8-18-7-10-12(14(15,16)17)19-20(13(10)22)9-5-3-2-4-6-9/h2-7,18H,8H2,1H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRSSJGQIQFQOO-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC=C1C(=NN(C1=O)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN/C=C\1/C(=NN(C1=O)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.